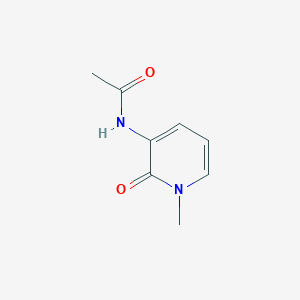

N-(1-Methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide

Description

Properties

IUPAC Name |

N-(1-methyl-2-oxopyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(11)9-7-4-3-5-10(2)8(7)12/h3-5H,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIMROYPNLXIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CN(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 3-amino-1-methyl-2-oxo-1,2-dihydropyridine (1.0 equiv) is dissolved in dry dichloromethane, followed by dropwise addition of acetic anhydride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature, after which the solvent is evaporated, and the residue is recrystallized from ethanol to yield the acetamide. This method mirrors the acetylation steps observed in imidazo[1,2-a]pyridine-3-acetamide syntheses, where N,N-dimethylglyoxylamide hemi-hydrate serves as the acylating agent.

Key Data:

Cyclocondensation Strategies for Ring Formation

Constructing the dihydropyridine ring with pre-installed acetamide functionality offers an alternative pathway. This approach often employs Hantzsch-like cyclocondensation reactions, utilizing β-keto esters, aldehydes, and ammonia equivalents.

Hantzsch Dihydropyridine Synthesis

A modified Hantzsch synthesis involves reacting ethyl acetoacetate (β-keto ester), 3-acetamidopropionaldehyde, and ammonium acetate in ethanol under reflux. The reaction proceeds via enamine intermediate formation, followed by cyclization to yield the dihydropyridine core.

Example Protocol:

-

Ethyl acetoacetate (2.0 equiv), 3-acetamidopropionaldehyde (1.0 equiv), and ammonium acetate (3.0 equiv) are refluxed in ethanol for 48 hours.

-

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).

Key Data:

-

Yield: 55–60%

-

Selectivity: Favors 1,4-dihydropyridine regioisomer

Halogenation Followed by Nucleophilic Amidation

Introducing the acetamide group via nucleophilic substitution of a 3-halo-dihydropyridine precursor is a versatile method, particularly when direct acetylation is hindered by steric or electronic factors.

Bromination and Amidation Sequence

-

Bromination: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is treated with phosphorus tribromide (PBr₃) in 1,2-dichloroethane at reflux to yield 3-bromo-1-methyl-2-oxo-1,2-dihydropyridine.

-

Amidation: The bromide intermediate is reacted with acetamide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand in toluene at 110°C for 24 hours.

Key Data:

Coupling Reagent-Mediated Amide Bond Formation

Modern peptide coupling reagents enable efficient acetamide installation on carboxylic acid-functionalized dihydropyridines. This method is advantageous for substrates sensitive to harsh acidic or basic conditions.

EDCl/HOBt-Mediated Coupling

-

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF.

-

Methylamine (2.0 equiv) is added, and the reaction is stirred at room temperature for 6 hours.

-

The product is isolated via aqueous workup and recrystallization.

Key Data:

-

Yield: 80–85%

-

Reaction Time: 6–8 hours

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Acetylation | 3-Amino derivative | 68–74 | >95 | Simplicity, minimal steps |

| Cyclocondensation | β-Keto ester, aldehyde | 55–60 | 90 | Builds ring and acetamide concurrently |

| Halogenation-Amidation | Carboxylic acid | 70 | 92 | Tolerates electron-deficient substrates |

| Coupling Reagent | Carboxylic acid | 80–85 | 98 | Mild conditions, high efficiency |

Chemical Reactions Analysis

Types of Reactions: N-(1-Methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and applications.

Scientific Research Applications

N-(1-Methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound and its derivatives can be studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Potential therapeutic applications are being explored, including the development of new drugs.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

N-(1-Methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide is similar to other pyridine derivatives, such as:

2-Benzothiazolecarboxamide: This compound has a similar structure but includes a benzothiazole ring.

Methyl 2-{4-hydroxy-1-[(naphthalen-1-yl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}acetate: This compound has a hydroxyl group and a naphthalene moiety, making it structurally different.

Uniqueness: this compound is unique due to its specific structure and potential applications. Its ability to undergo various chemical reactions and its biological activities make it a valuable compound in scientific research and industry.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Differences

- Substituent Diversity: Electron-Withdrawing Groups (EWGs): Compounds like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide () feature trichloromethyl and chloro-substituted aryl groups, which enhance crystallinity and alter dipole moments. Electron-Donating Groups (EDGs): Derivatives such as N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () incorporate methyl groups, which increase solubility in non-polar solvents but may reduce thermal stability due to weaker intermolecular interactions .

- Heterocyclic Backbones: Benzothiazole Derivatives: The patent compounds in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) replace the pyridinone ring with a benzothiazole scaffold. This substitution enhances aromatic stacking interactions and may improve binding to hydrophobic pockets in biological targets . Pyrrolotriazine Systems: Compounds like (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide () feature fused triazine-pyrrole rings, offering multiple hydrogen-bonding sites and enhanced rigidity compared to the target compound’s monocyclic pyridinone .

Physicochemical Properties

| Compound Name | Backbone | Key Substituents | Melting Point (°C) | Solubility Trends |

|---|---|---|---|---|

| N-(1-Methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide | Pyridinone | Methyl, acetamide | Not reported | Moderate polarity |

| N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide | Phenyl | 3-Cl, CCl₃ | 145–147 | Low in polar solvents |

| N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide | Phenyl | 3,5-(CH₃)₂, CCl₃ | 132–134 | Moderate in DMSO |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Benzothiazole | CF₃, phenyl | Not reported | High in chloroform |

Table 1: Comparative physicochemical properties of selected acetamides. Data synthesized from , and 6.

Solid-State Geometry and Crystallography

- Target Compound: No crystal data are available, but the pyridinone ring likely adopts a planar conformation.

- Analogues: shows that meta-substituted trichloro-acetamides crystallize in monoclinic systems (e.g., P2₁/c space group for 3,5-dimethylphenyl derivative), with two molecules per asymmetric unit. This contrasts with para-substituted analogs, which often form simpler lattices . The X-ray structure in reveals a non-planar conformation for (2E)-N-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-N-(phenylsulfonyl)acetamide due to steric clashes between the sulfonyl and indole groups .

Biological Activity

N-(1-Methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide, also known as NSC-299186, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects, supported by relevant data and case studies.

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.177 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 433.6 ± 45.0 °C

Antitumor Activity

Recent studies have highlighted the compound's role as an inhibitor of protein tyrosine kinases, which are crucial in cancer cell signaling pathways.

Case Study: Inhibition of Lung Adenocarcinoma

A study conducted by the Shanghai Institute of Materia Medica synthesized a series of compounds related to this compound and evaluated their antitumor activity against the SPAC1 human lung adenocarcinoma cell line. The findings indicated that certain derivatives exhibited promising inhibitory effects:

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| Compound 5a | 0.1 | Inhibitory activity approximately 10 times higher than the prototype compound |

| Compound 4l | 0.5 | Moderate inhibition observed |

| Compound 3e | 0.8 | Notable cytotoxicity |

The study concluded that modifications to the pyridine ring significantly enhanced the biological activity of these compounds, suggesting a structure-activity relationship (SAR) where specific substitutions could lead to improved efficacy against cancer cells .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Kinase Activity : The compound interacts with various proteins involved in the EGFR signaling pathway, leading to reduced proliferation of cancer cells.

- Hydrophobic Interactions : Molecular modeling studies revealed that hydrophobic interactions with key residues in target proteins contribute to its inhibitory effects.

Other Biological Activities

Apart from its antitumor properties, this compound has shown potential in other areas:

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties, particularly against gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Some studies have suggested that similar compounds exhibit anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.

Q & A

Q. What are the established synthetic routes for N-(1-Methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

Pyridine Ring Formation : Start with a precursor like 2,4-dimethylpyridine. Introduce the oxo and methyl groups via nucleophilic substitution or oxidation reactions.

Acetamide Incorporation : Use acylation reagents (e.g., acetic anhydride or acetyl chloride) in the presence of a base (e.g., pyridine) to attach the acetamide moiety.

Final Coupling : React the pyridine derivative with methylamine under coupling conditions (e.g., EDCI as a carbodiimide coupling agent).

- Optimization Strategies :

- Use continuous flow reactors to enhance reaction efficiency.

- Purify intermediates via column chromatography or crystallization.

- Monitor yields using HPLC or NMR spectroscopy .

Q. How is this compound structurally characterized?

- Methodological Answer : Key techniques include:

| Technique | Key Data | Purpose |

|---|---|---|

| 1H/13C NMR | δ 1.75 (s, 3H, CH3), δ 7.34–7.58 (m, aromatic H) | Confirm substituent positions and purity. |

| IR Spectroscopy | 1652 cm⁻¹ (C=O stretch), 3372 cm⁻¹ (N-H) | Identify functional groups. |

| X-ray Crystallography | SHELXL refinement (CCDC deposition) | Resolve 3D structure and hydrogen bonding. |

Advanced Research Questions

Q. How can computational methods guide the design of N-(1-Methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide derivatives with enhanced bioactivity?

- Methodological Answer :

- In Silico Strategies :

Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities for target proteins (e.g., kinases or receptors).

QSAR Modeling : Correlate substituent effects (e.g., methyl or cyano groups) with biological activity using datasets from analogs.

ADMET Prediction : Assess pharmacokinetics (e.g., logP, solubility) with tools like SwissADME.

- Validation : Synthesize top candidates and test in vitro (e.g., enzyme inhibition assays) .

Q. How can contradictory data on the compound’s biological activity and toxicity be resolved?

- Methodological Answer :

- Experimental Design :

Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify therapeutic vs. toxic thresholds.

Metabolic Profiling : Use LC-MS to detect reactive metabolites that may contribute to toxicity.

Comparative SAR : Synthesize analogs (e.g., replacing the methyl group with halogens) to isolate structural contributors to toxicity.

- Reference toxicity data from carcinogenicity studies (e.g., notes TDLo = 3300 mg/kg in rats) .

Q. What advanced techniques are recommended for analyzing crystallographic data of this compound?

- Methodological Answer :

- SHELX Suite :

- SHELXL : Refine high-resolution structures with anisotropic displacement parameters.

- SHELXD : Solve phases via dual-space methods for twinned crystals.

- Validation Tools :

- Check for disorder using PLATON.

- Validate hydrogen bonding with Mercury.

- For macromolecular complexes, use SHELXPRO for interface analysis .

Q. How can toxicity and stability profiles be systematically evaluated for this compound?

- Methodological Answer :

- In Vitro Assays :

- Ames Test : Assess mutagenicity.

- HepG2 Cytotoxicity : Measure IC50 in liver cells.

- In Vivo Models :

- Acute toxicity in zebrafish embryos (LC50 determination).

- Stability Studies :

- Monitor degradation under UV light or varying pH via HPLC-UV.

- Compare results with structurally similar carcinogens (e.g., methoxyfluorenyl acetamide analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.